2-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
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Overview
Description
2-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a 2-bromophenylsulfonyl group and a sulfonyl-N-methylacetamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
It’s known that boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic acids and their esters participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in Suzuki–Miyaura cross-coupling reactions . These reactions conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.
Result of Action
The compound’s participation in suzuki–miyaura cross-coupling reactions could result in the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which this compound is a part of, is considerably accelerated at physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Bromophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 2-bromobenzenesulfonyl chloride under basic conditions.
Attachment of the N-Methylacetamide Moiety: The final step includes the reaction of the sulfonylated piperidine with N-methylacetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Cleavage products of sulfonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
- 2-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
- 2-((1-((2-iodophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
Uniqueness
Compared to similar compounds, 2-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s binding affinity to certain targets.
Properties
IUPAC Name |
2-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O5S2/c1-16-14(18)10-23(19,20)11-6-8-17(9-7-11)24(21,22)13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMDJFFKMBJAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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